molecular formula C16H14N2O3S B5805862 N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5805862
M. Wt: 314.4 g/mol
InChI Key: JZHANBCMYOEZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It was first synthesized in 2008 by scientists at the University of California, San Francisco. ESI-09 has been found to have potential applications in a variety of fields, including neuroscience, cancer research, and immunology.

Mechanism of Action

ESI-09 works by binding to specific proteins and inhibiting their activity. In the case of GIRK2, ESI-09 binds to a specific site on the protein and prevents it from opening in response to neurotransmitters. This reduces the excitability of neurons and can have therapeutic effects in neurological disorders.
In the case of STAT3, ESI-09 binds to a specific site on the protein and prevents it from entering the nucleus of the cell. This reduces the expression of genes involved in cell proliferation and survival, leading to the inhibition of tumor growth.
In the case of RORγt, ESI-09 binds to a specific site on the protein and prevents it from binding to DNA. This reduces the differentiation of Th17 cells, which can be beneficial in autoimmune diseases.
Biochemical and Physiological Effects:
ESI-09 has been found to have a variety of biochemical and physiological effects. In addition to its effects on specific proteins, it has also been shown to have anti-inflammatory effects and to promote the differentiation of regulatory T cells, which can suppress immune responses.

Advantages and Limitations for Lab Experiments

One advantage of ESI-09 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high potency and selectivity for its target proteins.
One limitation of ESI-09 is that it can be toxic at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
List of

Future Directions

1. Investigate the potential of ESI-09 as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
2. Explore the use of ESI-09 in combination with chemotherapy drugs for the treatment of cancer.
3. Investigate the potential of ESI-09 as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
4. Develop more potent and selective inhibitors of GIRK2, STAT3, and RORγt based on the structure of ESI-09.
5. Investigate the effects of ESI-09 on other proteins and pathways that may be involved in disease pathogenesis.
Conclusion:
ESI-09 is a small molecule inhibitor that has potential applications in a variety of scientific research fields. Its ability to inhibit specific proteins makes it a promising candidate for the treatment of neurological disorders, cancer, and autoimmune diseases. While it has some limitations, further research into its mechanisms of action and potential therapeutic applications could lead to significant advances in these fields.

Synthesis Methods

The synthesis of ESI-09 involves several steps. The starting material is 3-ethynylaniline, which is first reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-aminophenylacetic acid to yield ESI-09.

Scientific Research Applications

ESI-09 has been found to have potential applications in a variety of scientific research fields. In neuroscience, it has been shown to inhibit the activity of a protein called GIRK2, which is involved in the regulation of neuronal excitability. This makes ESI-09 a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cancer research, ESI-09 has been found to inhibit the growth of tumor cells by targeting a protein called STAT3. This protein is overexpressed in many types of cancer and is involved in cell proliferation and survival. ESI-09 has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
In immunology, ESI-09 has been found to inhibit the activity of a protein called RORγt, which is involved in the differentiation of T helper 17 (Th17) cells. Th17 cells play a role in the pathogenesis of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Inhibiting the activity of RORγt with ESI-09 could potentially be a therapeutic strategy for these diseases.

properties

IUPAC Name

N-[4-[(3-ethynylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-3-13-5-4-6-15(11-13)18-22(20,21)16-9-7-14(8-10-16)17-12(2)19/h1,4-11,18H,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHANBCMYOEZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(3-ethynylphenyl)sulfamoyl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.